5-Tert-butylpiperidin-2-one
Overview
Description
5-Tert-butylpiperidin-2-one is a chemical compound with the molecular formula C₉H₁₇NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group at the fifth position of the piperidine ring and a ketone functional group at the second position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 5-tert-butyl-2-piperidone using a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 5-tert-butylpiperidine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 5-Tert-butylpiperidine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
5-Tert-butylpiperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butylpiperidin-2-one is primarily related to its ability to interact with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the tert-butyl and ketone groups.
2-Piperidone: A compound with a ketone group at the second position but without the tert-butyl group.
N-tert-Butylpiperidine: A compound with a tert-butyl group at the nitrogen atom instead of the fifth position.
Uniqueness: 5-Tert-butylpiperidin-2-one is unique due to the presence of both the tert-butyl group and the ketone functional group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances its utility in various applications.
Properties
IUPAC Name |
5-tert-butylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)7-4-5-8(11)10-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVXPAJQOJQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65970-69-6 | |
Record name | 5-tert-butylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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